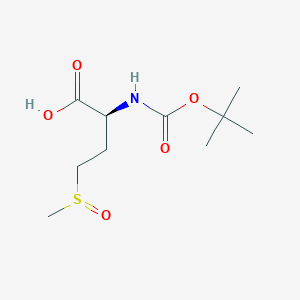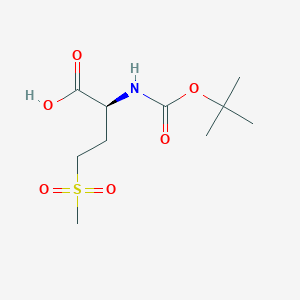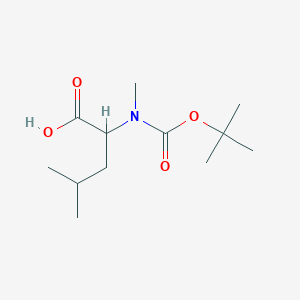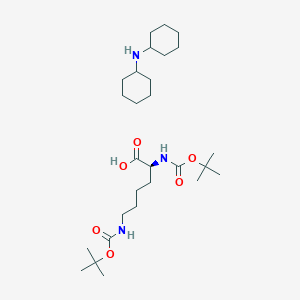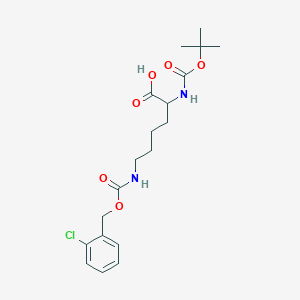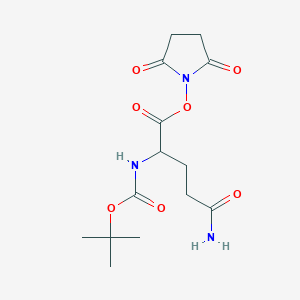
Boc-Gln-OSu
Overview
Description
Boc-Gln-OSu, also known as Boc-L-glutamine hydroxysuccinimide ester, is a chemical compound widely used in scientific experiments. It has a molecular formula of C14H21N3O7 and a molecular weight of 343.34 . The IUPAC name for Boc-Gln-OSu is tert-butyl (1S)-4-amino-1- { [ (2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-4-oxobutylcarbamate .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, such as Boc-Gln-OSu, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular structure of Boc-Gln-OSu can be represented by the SMILES string: CC©©OC(=O)NC@@H=O)C(=O)ON1C(=O)CCC1=O . This represents the connectivity and stereochemistry of the molecule.Chemical Reactions Analysis
The Boc group in Boc-Gln-OSu is stable towards most nucleophiles and bases . This makes it a useful protecting group in the synthesis of multifunctional targets where amino functions often occur .Scientific Research Applications
Peptide Synthesis
- Scientific Field : Pharmaceutical and Biochemical Research
- Application Summary : Boc-Gln-OSu is used in peptide synthesis, a process that produces peptides, which have various applications in therapeutic and biological research . Peptides have exceptional therapeutic and biological properties, including antioxidant, antibacterial, anti-inflammatory, anticancer, and anti-HIV activity .
- Methods of Application : The method involves the coupling of Boc-protected α-amino acid N-carboxyanhydrides or N-hydroxysuccinimide esters (Boc-AA-OSu) with amino acid ester in the presence of NaHCO3 and a small amount of ethyl acetate under ball milling .
- Results or Outcomes : The use of Boc-Gln-OSu in peptide synthesis has enabled chemists to synthesize various peptides with divergent sequence patterns . This has significantly contributed to the development of peptide drugs, with more than 150 peptides approved as drugs and some in clinical trials .
Glycosylated Peptide Synthesis
- Scientific Field : Biochemistry and Molecular Biology
- Application Summary : Boc-Gln-OSu is used in the synthesis of glycosylated peptides . Glycosylated peptides have significant biological functions, including cell-cell interaction, protein folding, and immune response .
- Methods of Application : The method involves the introduction of Boc-Asn carrying benzyl-protected chitobiose during the application of the Boc mode solid-phase method . The resulting protected peptide resin is treated with HF to give the desired chitobiosylated peptide thioester .
- Results or Outcomes : The synthesized chitobiosylated peptide thioester can be used to prepare other peptides . This method provides a new approach to the synthesis of glycosylated peptides, which are important in biological research .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O7/c1-14(2,3)23-13(22)16-8(4-5-9(15)18)12(21)24-17-10(19)6-7-11(17)20/h8H,4-7H2,1-3H3,(H2,15,18)(H,16,22)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXJEZQDOXUDOV-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Gln-OSu | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



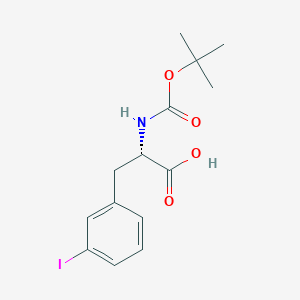
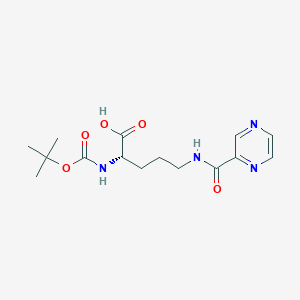
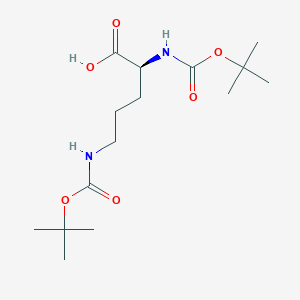
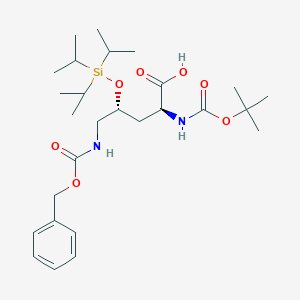
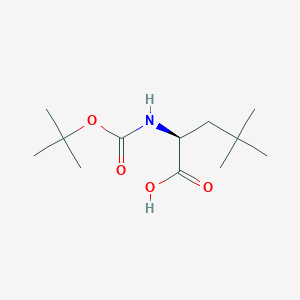
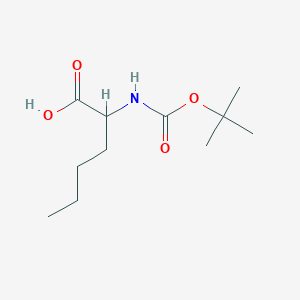
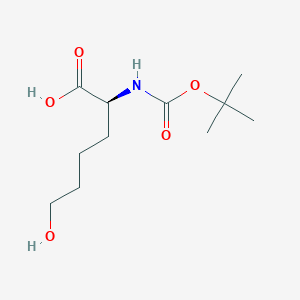
![Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate](/img/structure/B558260.png)

